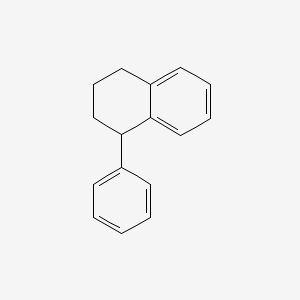

1-Phenyl-1,2,3,4-tetrahydronaphthalene

Beschreibung

Significance as a Chemical Scaffold and Synthetic Intermediate in Organic Chemistry

The 1-Phenyl-1,2,3,4-tetrahydronaphthalene scaffold is a valuable building block in organic synthesis, primarily due to its utility as an intermediate in the creation of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.com The unique architecture of the molecule, featuring two aromatic rings, makes it amenable to a variety of chemical transformations and allows for the development of novel chemical entities. lookchem.com

Detailed research findings have demonstrated the versatility of this compound. For instance, it is a key precursor in the synthesis of certain bioactive molecules. One notable example is its use in creating inhibitors of the exchange protein directly activated by cAMP (EPAC), where the fused tetrahydronaphthalene rings are thought to enhance binding affinity to the target protein. The phenyl group, in particular, can play a crucial role in the molecule's interaction with biological targets like enzymes and receptors, thereby influencing biochemical pathways.

Furthermore, derivatives of the this compound framework have shown significant potential in medicinal chemistry. Research has been conducted on 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) which have been identified as ligands for a novel sigma-like neuromodulatory receptor. chemicalbook.com These compounds have been shown to stimulate tyrosine hydroxylase activity in rodent brain tissue, suggesting potential therapeutic applications in conditions where dopamine (B1211576) function modulation is important. chemicalbook.com In another study, the intramolecular cyclization of related phenylalkanoic acid esters has led to the synthesis of tetrahydronaphthalene lignan (B3055560) esters, which have been evaluated for their ability to inhibit the growth of human tumor cell lines. lookchem.com

The structural and physicochemical properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆ | uni.lunih.govnist.gov |

| Molecular Weight | 208.30 g/mol | |

| CAS Number | 3018-20-0 | chemicalbook.comnist.gov |

| Appearance | Colorless liquid | lookchem.com |

| Predicted XlogP | 4.8 | uni.lu |

Historical Context and Evolution of Research on Tetrahydronaphthalene Frameworks

Research into tetrahydronaphthalene frameworks has a long history, initially driven by the study of naphthalene (B1677914) and its hydrogenated derivatives. The parent compound, tetralin (1,2,3,4-tetrahydronaphthalene), has been recognized for its utility as a hydrogen-donor solvent. The synthesis of tetralin itself is typically achieved through the catalytic hydrogenation of naphthalene.

The introduction of a phenyl substituent at the 1-position, creating this compound, significantly expanded the synthetic and medicinal chemistry applications of the tetralin scaffold. Early synthetic methods for this and related phenyl-substituted tetralins often relied on classical organic reactions. One of the primary methods for synthesizing this compound involves the catalytic hydrogenation of 1-phenylnaphthalene (B165152). This process reduces the aromatic naphthalene ring to its tetrahydro form while preserving the phenyl substituent.

Over the years, synthetic methodologies have evolved to offer greater efficiency, control, and access to a wider range of derivatives. Modern advancements include metal-catalyzed coupling reactions and transfer hydrogenation techniques, which allow for the efficient preparation of substituted tetrahydronaphthalene derivatives. These methods are particularly valuable for creating chiral molecules with high enantiomeric excess, a critical consideration in the development of pharmaceuticals. More recently, visible-light-induced oxidation and cycloaddition reactions have emerged as a powerful tool for constructing complex heterocyclic systems from tetrahydronaphthalene and arylhydrazine hydrochlorides. lookchem.com These newer methods often proceed under milder conditions and offer novel pathways for functionalizing the tetrahydronaphthalene core.

A summary of key synthetic approaches for this compound and its derivatives is presented in the table below.

| Synthetic Method | Precursors | Key Reagents/Conditions | Significance |

| Catalytic Hydrogenation | 1-Phenylnaphthalene | Hydrogen gas, Tetra-n-propyl-diborane catalyst, high temperature and pressure | Classical method for the synthesis of the parent compound. |

| Metal-Catalyzed Coupling | - | Transition metal catalysts | Enables the formation of C(sp³)–C(sp²) bonds to attach phenyl groups. |

| Transfer Hydrogenation | - | Transition metal catalyst, organic hydrogen donor | Can produce enantiomerically pure forms of the compound. |

| Visible-Light-Induced Oxidation/Cycloaddition | 1,2,3,4-tetrahydronaphthalene (B1681288), arylhydrazine hydrochlorides | Photoredox catalyst, visible light | Allows for the construction of complex benzo[a]carbazoles. lookchem.com |

Overview of Current Research Trajectories and Future Perspectives

Current research on this compound and its derivatives is heavily focused on their potential applications in medicinal chemistry and materials science. The tetralin framework is a structural element in several clinically relevant compounds, including certain antidepressants and antifungal agents, highlighting the therapeutic potential of this class of molecules. nist.gov

A significant area of ongoing research is the development of novel therapeutic agents based on the 1-phenyltetralin scaffold. As previously mentioned, derivatives are being investigated as selective probes for novel receptor types, which could lead to new treatments for neurological disorders. chemicalbook.com The anticancer properties of tetrahydronaphthalene lignan esters also represent a promising avenue for future drug discovery efforts. lookchem.com The ability to synthesize a variety of substituted tetralin derivatives allows for the exploration of structure-activity relationships, which is crucial for optimizing the pharmacological properties of lead compounds.

Future perspectives for the this compound framework are likely to expand into new areas. The development of more efficient and stereoselective synthetic methods will continue to be a priority, enabling the creation of increasingly complex and potent bioactive molecules. The unique photophysical properties that can arise from the combination of the phenyl and tetrahydronaphthalene moieties may also lead to applications in materials science, such as in the development of new fluorescent probes or organic electronic materials. Furthermore, the use of this scaffold in the design of catalysts is an area that remains relatively unexplored but holds potential. As our understanding of the biological targets and mechanisms of action of tetralin derivatives grows, so too will the opportunities for designing novel and effective therapeutic agents based on the this compound core.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-phenyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-2-7-13(8-3-1)16-12-6-10-14-9-4-5-11-15(14)16/h1-5,7-9,11,16H,6,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSPDISPRPJFBCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80880680 | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3018-20-0 | |

| Record name | 1-Phenyltetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003018200 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | naphthalene, 1,2,3,4-tetrahydro-1-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80880680 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-phenyl-1,2,3,4-tetrahydronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenyl 1,2,3,4 Tetrahydronaphthalene and Its Derivatives

Classical Synthetic Routes

Classical methods remain fundamental in organic synthesis, providing robust and well-understood pathways to core chemical structures. The Friedel-Crafts reactions and catalytic hydrogenation are cornerstone techniques for constructing the tetrahydronaphthalene framework. wikipedia.orggoogle.com

Developed by Charles Friedel and James Crafts in 1877, Friedel-Crafts reactions are a set of processes used to attach substituents to aromatic rings via electrophilic aromatic substitution. wikipedia.org These reactions are broadly categorized into alkylation and acylation, both of which can be adapted for the synthesis of tetrahydronaphthalene derivatives.

In the context of 1-phenyl-1,2,3,4-tetrahydronaphthalene synthesis, an intramolecular Friedel-Crafts alkylation is a common and effective strategy. acs.orgtezu.ernet.in This typically involves a precursor molecule containing both an aromatic ring and a suitable alkylating moiety, which cyclizes in the presence of a Lewis or Brønsted acid catalyst. wikipedia.orgtezu.ernet.in For example, γ-phenyl-butyrophenone or a related precursor can be cyclized and reduced to form the phenyl-tetralin structure. The mechanism involves the formation of a carbocation intermediate, which is then attacked by the aromatic ring to form the new six-membered ring. tezu.ernet.in

Friedel-Crafts acylation is another powerful tool, often used to create ketone-functionalized aromatic compounds which can then be further modified. nih.gov While direct acylation to form the target molecule in one step is less common, it is a key step in multi-step syntheses, such as the Haworth synthesis, for building polycyclic systems. wikipedia.org Recent advancements have explored environmentally friendlier, solvent-free mechanochemical conditions for Friedel-Crafts acylations, demonstrating the ongoing evolution of this classical reaction. nih.gov Furthermore, electrochemical methods have been developed to promote intramolecular Friedel-Crafts alkylation sequences under mild, catalyst-free conditions, using carboxylic acids as readily available starting materials. acs.orgresearchgate.net

| Reaction Type | Catalyst/Conditions | Substrate Type | Key Feature |

| Intramolecular Alkylation | Strong Lewis acids (e.g., AlCl₃) | Phenyl-substituted alkyl halides/alcohols | Forms the tetralin ring via cyclization of a side chain. wikipedia.orgtezu.ernet.in |

| Electrochemical Alkylation | Constant current electrolysis (catalyst-free) | Carboxylic acids | Avoids corrosive reagents typical of classical Friedel-Crafts protocols. acs.orgresearchgate.net |

| Mechanochemical Acylation | AlCl₃, ball-milling | Aromatic hydrocarbons, anhydrides | Solvent-free conditions, improving the eco-friendliness of the process. nih.gov |

The catalytic hydrogenation of naphthalene (B1677914) is a primary industrial method for producing tetralin (1,2,3,4-tetrahydronaphthalene). google.comgoogle.com This process can be adapted to synthesize substituted derivatives by starting with a correspondingly substituted naphthalene. To produce this compound, the direct hydrogenation of 1-phenylnaphthalene (B165152) is the most straightforward approach.

This reaction involves the reduction of one of the aromatic rings of the naphthalene core while leaving the other and the phenyl substituent intact. The process is typically carried out in the presence of a heterogeneous catalyst and hydrogen gas. google.com Various catalysts have been studied for naphthalene hydrogenation, with sulfur-sensitive catalysts like nickel oxide being effective, provided the naphthalene feed is sufficiently purified from sulfur contaminants. google.com The reaction is often performed in the vapor phase and can be optimized by controlling temperature, pressure, and space velocity to maximize the yield of tetralin and minimize the production of the fully hydrogenated decalin. google.com

Recent research has explored hydrogenation under supercritical fluid conditions, which can enhance mass transfer and increase the reaction rate. mdpi.com For instance, polymer-stabilized platinum nanoparticles have been used as catalysts for naphthalene hydrogenation in supercritical hexane, showing high selectivity to tetralin. mdpi.com The choice of catalyst metal also plays a key role; studies comparing NiMo/Al₂O₃ and CoMo/Al₂O₃ have shown that nickel exhibits higher functionality for both hydrogenation and dehydrogenation reactions. mdpi.com

| Catalyst System | Temperature (°C) | H₂ Pressure | Key Finding |

| Nickel Oxide (sulfur-sensitive) | ~200-290 | ~20-100 psig | Effective for converting naphthalene to tetralin in high purity. google.com |

| 4 wt.%NiO-20 wt.%MoO₃/Al₂O₃ | 200 | 6 MPa | Achieved 99.75% tetralin selectivity at 95.62% naphthalene conversion. mdpi.com |

| NiMo/Al₂O₃ | 210-380 | 18 bar | Ni metal showed higher hydrogenation functionality than Co. mdpi.com |

| Pt Nanoparticles (polymer-stabilized) | 200 | 6 MPa | Used in supercritical hexane, demonstrating high productivity and selectivity. mdpi.com |

Advanced Synthetic Transformations

Modern organic synthesis seeks to develop more efficient, selective, and environmentally benign methods. For tetrahydronaphthalene derivatives, this includes electrochemical reactions, powerful intramolecular cyclizations, and strategic derivatizations of synthetic intermediates.

Electrochemical synthesis is increasingly recognized for its mild reaction conditions and for avoiding the need for chemical oxidants. chinesechemsoc.org A notable advanced strategy is the electrochemical oxidative [4+2] annulation of styrenes to construct polysubstituted 1,2-dihydronaphthalenes. chinesechemsoc.org This transformation proceeds without metal catalysts or external oxidants, offering high regioselectivity and diastereoselectivity. The resulting 1,2-dihydronaphthalene (B1214177) products can subsequently be converted into the corresponding 1,2,3,4-tetrahydronaphthalenes, demonstrating the synthetic utility of this approach for accessing the saturated ring system. chinesechemsoc.org This method provides a powerful tool for creating multisubstituted six-membered rings from commercially available materials. chinesechemsoc.org Other electrochemical oxidative annulation strategies have been developed for constructing various heterocyclic systems, highlighting the versatility of electrosynthesis. rsc.orgnih.gov

Intramolecular cyclization is a powerful strategy for rapidly assembling complex molecular scaffolds. nih.gov Various methods have been developed to synthesize tetrahydronaphthalene derivatives through such pathways. One approach involves the intramolecular cyclization of p-azidophenyl-2-phenylalkanoate esters, which can yield functionalized tetrahydronaphthalene lignan (B3055560) esters. nih.gov

Cascade reactions, which form multiple bonds in a single operation, offer exceptional efficiency. A cascade Prins/Friedel-Crafts cyclization has been developed for the synthesis of 4-aryltetralin-2-ols. beilstein-journals.orgbeilstein-archives.org This process is initiated by treating a 2-(2-vinylphenyl)acetaldehyde with a Lewis acid, which triggers an intramolecular Prins reaction to form a benzyl (B1604629) carbenium ion. This reactive intermediate is then trapped by an electron-rich aromatic compound via a Friedel-Crafts alkylation, yielding the 4-aryl-tetralin structure. beilstein-journals.orgbeilstein-archives.org Similarly, iron(III)-catalyzed strategies can convert aryl ketones into functionalized tetrahydronaphthalenes through the formation of 3,4-dihydro-2H-pyran intermediates, which then undergo a Friedel-Crafts alkylation. nih.gov These methods showcase the ability to construct the tetrahydronaphthalene core with significant molecular complexity in a single pot. nih.govuni.lu

As mentioned previously, 1,2-dihydronaphthalenes are valuable intermediates in the synthesis of tetrahydronaphthalene derivatives. chinesechemsoc.org These intermediates can be accessed through various modern synthetic methods, including the electrochemical annulation of styrenes. chinesechemsoc.org The conversion of the dihydronaphthalene to the final tetrahydronaphthalene is typically achieved through a straightforward hydrogenation reaction, which reduces the double bond within the partially saturated ring. This two-step sequence—annulation followed by hydrogenation—provides a flexible route to polysubstituted 1,2,3,4-tetrahydronaphthalenes. chinesechemsoc.org Another method involves the reduction of a naphthalene precursor to a 1,4-dihydronaphthalene (B28168) intermediate, which can then be further elaborated and ultimately converted to the tetralone system, a precursor for various tetrahydronaphthalene derivatives. google.com

Stereoselective and Asymmetric Synthetic Approaches

The creation of enantiomerically pure this compound derivatives relies on sophisticated asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to products with high optical purity.

Asymmetric hydrogenation is a powerful, atom-economical method for producing enantiomerically enriched compounds by adding hydrogen across a double bond with the help of a chiral catalyst. wikipedia.org For the synthesis of chiral this compound, a common strategy involves the hydrogenation of a prochiral precursor like 1-phenyl-3,4-dihydronaphthalene. The success of this reaction hinges on the catalyst system, which typically consists of a transition metal (such as Iridium, Rhodium, or Ruthenium) complexed with a chiral ligand. nih.govnih.gov

The choice of chiral ligand is critical for achieving high enantioselectivity. Bidentate phosphine (B1218219) ligands, such as BINAP, and P,N-ligands like those in Ir-MaxPHOX catalysts, create a specific chiral environment around the metal center. nih.govnih.gov This environment forces the substrate to bind in a preferred orientation, leading to the selective formation of one enantiomer. The mechanism often involves the formation of a catalyst-substrate adduct, where the stereochemical outcome is determined by the energetically favored reaction pathway of one of the diastereomeric adducts. pitt.edu

Solvent choice also plays a significant role in both conversion and enantioselectivity. While traditional solvents like dichloromethane (B109758) have been used effectively, research into more environmentally friendly options, such as 1,2-propylene carbonate, has shown that high enantioselectivities (up to 98% ee) can be maintained in these greener systems. nih.gov

Table 1: Performance of Chiral Catalysts in Asymmetric Hydrogenation

| Catalyst System | Substrate Type | Solvent | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| Ir-MaxPHOX (4c) | Trisubstituted Olefin (S2) | CH₂Cl₂ | >99 | 91 |

| Ir-MaxPHOX (4c) | Trisubstituted Olefin (S2) | Propylene Carbonate | >99 | 90 |

| [Rh(DIPAMP)]⁺ | α-Acylaminoacrylic Acid | Methanol | ~100 | >95 |

| RuX₂(binap) | α,β-Unsaturated Ketone | Methanol/Base | High | >98 |

This table presents representative data on the effectiveness of different chiral catalyst systems in asymmetric hydrogenation reactions, highlighting the influence of ligands and solvents.

Dynamic kinetic resolution (DKR) is an advanced synthetic strategy that enables the conversion of a racemic starting material into a nearly pure single enantiomer, achieving theoretical yields far beyond the 50% limit of classical kinetic resolution. nih.gov This process is particularly effective when coupled with asymmetric transfer hydrogenation (ATH), a method that uses a hydrogen donor like a formic acid/triethylamine mixture instead of H₂ gas. nih.gov

The DKR-ATH protocol is ideal for configurationally unstable substrates, such as specific α-substituted keto esters, which can rapidly racemize under the reaction conditions. nih.gov The process involves two simultaneous events: the rapid, base-catalyzed racemization of the starting ketone and the irreversible, highly enantioselective reduction of one of the ketone's enantiomers by a chiral catalyst. A well-defined chiral transition metal catalyst, often based on Ruthenium with a monosulfonamide ligand, selectively hydrogenates one enantiomer, continuously shifting the equilibrium of the racemization until nearly all the starting material is converted into the desired chiral alcohol product. nih.gov This method has been successfully used to generate products with multiple contiguous stereocenters with excellent diastereoselectivity. nih.gov

Table 2: Dynamic Kinetic Resolution via Asymmetric Transfer Hydrogenation

| Catalyst | Substrate Type | Hydrogen Source | Outcome |

|---|---|---|---|

| (Arene)RuCl(monosulfonamide) | β-Aryl α-keto ester | HCOOH/NEt₃ | Trisubstituted γ-butyrolactones with high diastereoselectivity and enantioselectivity. nih.gov |

| Chiral Transition Metal Complexes | α-Alkoxy-β-ketophosphonate | HCOOH/NEt₃ | α-Alkoxy-β-hydroxy phosphonates with excellent diastereo- and enantioselectivity. nih.gov |

This table illustrates the application of DKR-ATH protocols for the synthesis of complex chiral molecules from racemic precursors.

The Diels-Alder reaction, a [4+2] cycloaddition, is a fundamental tool for constructing six-membered rings, including the tetralin core of this compound. To control the stereochemistry of the product, asymmetric induction strategies are employed. This is typically achieved by using a chiral dienophile, often by attaching a chiral auxiliary.

One highly effective class of chiral auxiliaries is the N-acyloxazolidinones. harvard.edu When an acrylate (B77674) moiety is attached to a chiral oxazolidinone, the auxiliary sterically blocks one face of the dienophile. In the presence of a Lewis acid (e.g., dialkylaluminum chloride), a chelated complex forms, which further enhances the facial bias and reactivity. harvard.edu The cycloaddition then proceeds from the less sterically hindered face, resulting in a cycloadduct with high diastereoselectivity. The chiral auxiliary can be subsequently removed, yielding the enantiomerically enriched product. The stereochemical outcome can be reliably predicted based on a model of the chelated dienophile intermediate. harvard.edu For the synthesis of a 1-phenyl-tetrahydronaphthalene derivative, this approach could involve the reaction of an ortho-xylylene (generated in situ) with a chiral acrylate dienophile.

Table 3: Asymmetric Diels-Alder Reaction with Chiral Auxiliaries

| Dienophile Auxiliary | Lewis Acid | Endo/Exo Selectivity | Diastereomeric Ratio (dr) |

|---|---|---|---|

| N-Acyloxazolidinone (Val-derived) | Et₂AlCl | >100 : 1 | >100 : 1 |

| N-Acyloxazolidinone (Phe-derived) | Et₂AlCl | >100 : 1 | >100 : 1 |

| (-)-8-Phenylmenthol | Et₂AlCl | 96 : 4 | 98 : 2 |

Data in this table is based on reactions with cyclopentadiene (B3395910) and illustrates the high degree of stereocontrol achievable with different chiral auxiliaries in Diels-Alder reactions. harvard.edu

Biocatalysis offers a green and highly selective alternative for producing enantiopure compounds. Lipases are particularly versatile enzymes that can catalyze the kinetic resolution of racemic mixtures in organic solvents. nih.gov For a precursor such as racemic 1-phenyl-1,2,3,4-tetrahydronaphthalen-1-ol, lipase-catalyzed resolution is an effective strategy.

The process involves the enantioselective acylation of the racemic alcohol using an acyl donor like vinyl acetate. The lipase (B570770), acting as a chiral catalyst, selectively catalyzes the acylation of one enantiomer (e.g., the (R)-enantiomer) much faster than the other. This leaves the unreacted (S)-enantiomer of the alcohol and the newly formed (R)-enantiomer of the ester. The reaction is stopped at or near 50% conversion, at which point the unreacted alcohol and the ester product can be separated, both exhibiting high enantiomeric purity. researchgate.net Lipases from various sources, such as Candida rugosa (CRL), are known to be effective for this type of transformation. nih.gov

Table 4: Lipase-Catalyzed Kinetic Resolution of Secondary Alcohols

| Lipase Source | Substrate | Acyl Donor | Solvent | Outcome |

|---|---|---|---|---|

| Candida rugosa (CRL) | Diastereomeric FOP acetates | (Hydrolysis) | Buffer/DIPE | Enantiopure (S)-FOP alcohol. nih.gov |

| Burkholderia cepacia (PS IM) | Ethyl 3-amino-3-phenyl-2-hydroxy-propionate | (Hydrolysis) | DIPE | High enantioselectivity (E > 200). nih.gov |

| Fungal SSF preparations | 4-Arylbut-3-en-2-ols | Vinyl Acetate | Organic Solvent | High enantiomer selectivity for (R)-acetates. researchgate.net |

This table summarizes examples of lipase-catalyzed resolutions, showcasing the high selectivity achievable with biocatalysts.

The Friedel-Crafts reaction is a classic method for forming C-C bonds to an aromatic ring. nih.gov An intramolecular Friedel-Crafts alkylation can be used to form the tetralin ring system by cyclizing a suitable phenyl-substituted alkyl chain. Controlling the stereochemistry in such a reaction is challenging because it often proceeds through a planar carbocation intermediate.

Achieving stereocontrol requires creating a chiral environment around this intermediate. This can be accomplished by using a chiral catalyst, such as a chiral Brønsted acid or a chiral Lewis acid. The catalyst coordinates to the substrate, often at a carbonyl or hydroxyl group, and facilitates the formation of the carbocation. The chiral ligands on the catalyst create a spatially defined pocket that forces the subsequent intramolecular cyclization to occur from a specific face, leading to the preferential formation of one enantiomer of the cyclic product. Organocatalysts, such as chiral tertiary amines or phosphoric acids, have been developed to control the site-selectivity and stereoselectivity of Friedel-Crafts-type reactions. rsc.org This approach allows for the direct asymmetric synthesis of the chiral tetralin core from an achiral precursor.

Post-Synthetic Derivatization Strategies

Once the core this compound scaffold has been synthesized, particularly in an enantiomerically pure form, it can be subjected to further chemical modifications to create a library of derivatives. These modifications can be directed at either the aromatic portions or the saturated carbocyclic ring.

Electrophilic aromatic substitution reactions, such as bromination, can be performed to introduce functional groups onto the phenyl substituent or the fused benzene (B151609) ring of the tetralin system. acs.org These newly installed functional groups (e.g., bromo groups) can then serve as handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to introduce further complexity.

The saturated ring also offers opportunities for derivatization. For instance, if the synthesis yields a hydroxylated derivative (e.g., from an ATH or lipase resolution route), this alcohol can be oxidized to a ketone or converted into other functional groups. The benzylic positions of the saturated ring are also susceptible to oxidation or radical functionalization, providing another avenue for introducing new substituents and modifying the properties of the parent compound. Such strategies are essential for structure-activity relationship (SAR) studies in drug discovery.

Introduction of Amino Functionalities

The incorporation of amino groups into the this compound scaffold is a key strategy for developing new chemical entities. Research has led to the synthesis of various amino-substituted derivatives, particularly the 1-phenyl-3-aminotetralins (PATs). These compounds are synthesized to explore their biological activities.

One established method for creating amino derivatives involves the ring-opening of an epoxide. For instance, a series of 1-amino-1,2,3,4-tetrahydronaphthalen-2-ols has been synthesized through the reaction of an epoxide intermediate with various amines. This reaction typically proceeds with high regioselectivity, with the amine residue attaching at the C-1 position, resulting in a trans configuration of the amino and hydroxyl groups.

Another approach focuses on the synthesis of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes. These syntheses allow for molecular modifications at the pendant phenyl ring and the amino group. For example, analogues with different substituents on the phenyl ring or with quaternary amine groups have been successfully prepared.

The following table summarizes some of the synthesized amino-functionalized this compound derivatives.

| Derivative Name | Position of Amino Group | Other Substituents | Reference |

| 1-Phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene | 3 | N,N-dimethyl | nih.gov |

| (+/-)-[3H]1-Phenyl-3-(N,N-dimethylamino)-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene | 3 | 6-chloro, 7-hydroxy, N,N-dimethyl | nih.gov |

| 1-Amino-1,2,3,4-tetrahydronaphthalen-2-ols | 1 | 2-hydroxy |

This table is generated based on descriptions of synthesized compound classes.

Aryl Ring Hydroxylation

The introduction of hydroxyl groups onto the aryl (phenyl) ring of this compound is a significant modification. While direct hydroxylation of the final compound is challenging, several strategies can be employed, either by using hydroxylated starting materials or through modern catalytic methods applied to halogenated precursors.

One synthetic route involves building the tetrahydronaphthalene skeleton from precursors that already contain the desired hydroxyl groups, often in a protected form such as a methoxy (B1213986) group. For example, the synthesis of 6-hydroxy-2-phenyl-1,2,3,4-tetrahydronaphthalene derivatives can be achieved from a 6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-one intermediate. googleapis.com This ketone is reduced, and the methoxy group is later deprotected to yield the final hydroxylated product. googleapis.com

Alternatively, modern cross-coupling reactions offer pathways to introduce hydroxyl groups onto an existing aryl ring. Palladium or copper-catalyzed hydroxylation of aryl halides (bromides or iodides) are well-established methods. beilstein-journals.orgorganic-chemistry.org These reactions typically use a hydroxide (B78521) source, such as an alkali metal hydroxide or tetrabutylammonium (B224687) hydroxide, in the presence of a suitable ligand and catalyst system. beilstein-journals.orgorganic-chemistry.orgrsc.org For instance, a protocol using Cu₂O with the ligand 4,7-dihydroxy-1,10-phenanthroline has been shown to be effective for the hydroxylation of various aryl bromides. rsc.org While not specifically detailed for this compound, these methods could be applied to a halogenated version of the molecule to introduce a hydroxyl group on the phenyl substituent.

Other methods include the oxidative hydroxylation of aryl boronic acids, which can be catalyzed by cobalt-porphyrin complexes under blue-light irradiation, or the hydroxylation of aryl sulfonium (B1226848) salts. researchgate.netmdpi.com These techniques provide pathways to phenol (B47542) derivatives under relatively mild conditions and could be adapted for the synthesis of hydroxylated this compound analogues. researchgate.netmdpi.com

Glycosidic Linkage Formation (S- and N-Glycosides)

Glycosylation, the enzymatic or chemical attachment of sugar moieties to other molecules, is a key strategy for modifying the properties of compounds. nih.gov For the this compound scaffold, the formation of S- and N-glycosides is theoretically achievable by leveraging amino or thio-functionalized derivatives.

N-Glycosides: The formation of an N-glycosidic bond involves linking a carbohydrate to a nitrogen atom. nih.govnih.gov Given the successful synthesis of amino-derivatives of this compound (as described in section 2.4.1), these compounds serve as ideal precursors for N-glycosylation. The process typically involves the reaction of the amine functional group with a suitably activated sugar derivative. N-linked glycosylation naturally occurs through the amine group of asparagine residues in proteins, forming a stable amide bond. nih.gov A similar chemical strategy could be employed to link a sugar to an aminotetralin derivative.

S-Glycosides: The formation of an S-glycosidic bond requires the presence of a thiol (sulfhydryl) group on the tetrahydronaphthalene core. While the synthesis of thio-derivatives of this compound is not explicitly detailed in the provided context, standard synthetic methods could be used to introduce such a functionality. Once a thiol derivative is obtained, it can be reacted with an activated sugar to form an S-glycosidic linkage.

The attachment of carbohydrate moieties can significantly alter the physicochemical properties of the parent molecule, which is a common strategy in drug development. nih.govmdpi.com

Carboxamide Derivative Synthesis

The synthesis of carboxamide derivatives of this compound has been explored, leading to a variety of compounds with different substitution patterns. These syntheses often start from a carboxylic acid precursor, which is then converted to the corresponding amide.

A key starting material for these syntheses is 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid. This precursor can be activated and reacted with a wide range of amines to form the desired carboxamide linkage. A patent describes a series of piperidyl- or piperazinyl-substituted-1,2,3,4-tetrahydronaphthalene derivatives where the linker between the tetralin core and the heterocyclic moiety is a carboxamide group (either CO-NR₂ or NR₂-CO). google.com

The following table presents examples of the types of carboxamide derivatives that have been conceptualized and synthesized based on the tetrahydronaphthalene scaffold.

| General Structure | Y (Linker) | R₁ (on Heterocycle) | R₃ (on Heterocycle) | R₉ (on Tetralin) | Reference |

| Tetrahydronaphthalene-Piperidine | CONR₂ | H, CH₃, C₂H₅ | Phenyl | OCH₃ | google.com |

| Tetrahydronaphthalene-Piperidine | NR₂CO | H, CH₃, C₂H₅ | Phenyl | OCH₃ | google.com |

| Tetrahydronaphthalene-Piperidine | CONR₂ | H, CH₃, C₂H₅ | (CH₂)₂-phenyl | CH₃, C₂H₅ | google.com |

| Tetrahydronaphthalene-Piperazine | CONR₂ | H, CH₃, C₂H₅ | (CH₂)₂-phenyl | OCH₃ | google.com |

This table is generated based on the general formulas and examples described in the cited patent. google.com R₂ is typically H.

Ring Expansion Studies to Analogous Systems (e.g., Tetrahydrobenzocycloheptenes)

Ring expansion of the this compound system provides a pathway to structurally related analogues with a seven-membered ring, such as phenyl-substituted tetrahydrobenzocycloheptenes. Such transformations are valuable for exploring the impact of the core scaffold size on biological activity.

A recently developed synthetic strategy employs a cascade intramolecular Prins/Friedel-Crafts cyclization. beilstein-journals.org This method allows for the expedient synthesis of 5-aryltetrahydro-5H-benzo rsc.organnulen-7-ol derivatives. beilstein-journals.org The process starts with a 3-(2-vinylphenyl)propanal derivative. Treatment with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O), initiates an intramolecular Prins reaction, which forms an intermediary benzyl carbenium ion. beilstein-journals.org This reactive intermediate is then trapped by an electron-rich aromatic compound (which can be the phenyl group intended for the final structure) via a Friedel-Crafts alkylation, completing the formation of the seven-membered ring. beilstein-journals.org

This cascade reaction provides a direct and efficient route to the tetrahydrobenzocycloheptene core, demonstrating a modern approach to ring expansion that avoids harsher, more traditional methods. The resulting 5-aryl-tetrahydro-5H-benzo rsc.organnulen-7-ol structure is an analogue of this compound, expanded by one carbon in the saturated ring. beilstein-journals.org

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. For 1-Phenyl-1,2,3,4-tetrahydronaphthalene, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete assignment of all proton and carbon signals.

The ¹H-NMR spectrum of this compound provides crucial information about the number of different types of protons and their neighboring environments. The signals are typically observed in specific regions corresponding to aromatic and aliphatic protons.

The aromatic protons of both the phenyl and the tetralin rings appear in the downfield region, generally between δ 6.8 and 7.4 ppm. The benzylic proton at the C1 position is a key diagnostic signal, appearing as a triplet around δ 4.12-4.14 ppm due to coupling with the adjacent methylene (B1212753) (C2) protons. rsc.orguni-regensburg.de The aliphatic protons of the tetrahydronaphthalene moiety at positions C2, C3, and C4 resonate in the upfield region. The C2 and C4 protons, being adjacent to the aromatic ring and the chiral center, often show complex multiplet patterns. Specifically, the protons on C2 appear as a multiplet, while the C3 and C4 protons also exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. rsc.org

Detailed ¹H-NMR data reported in the literature is summarized in the table below. rsc.orguni-regensburg.dersc.org

Interactive Data Table: ¹H-NMR Chemical Shift and Multiplicity Data

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Reference |

|---|---|---|---|---|

| Aromatic-H | 7.39 | t | 7.4 | rsc.org |

| Aromatic-H | 7.31 | t | 7.4 | rsc.org |

| Aromatic-H | 7.26-7.20 | m | - | rsc.org |

| Aromatic-H | 7.15 | ddd | 8.3, 6.5, 2.3 | rsc.org |

| Aromatic-H | 6.97 | d | 8.0 | rsc.org |

| Aromatic-H | 6.86 | d | 7.8 | uni-regensburg.de |

| C1-H (Benzylic) | 4.12-4.14 | t | 6.2-6.6 | rsc.orguni-regensburg.de |

| C2-H, C4-H | 2.76-3.04 | m | - | uni-regensburg.de |

The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The spectrum shows distinct signals for the aromatic and aliphatic carbons.

The aromatic carbons of the phenyl and tetralin rings resonate in the downfield region (δ 125-148 ppm). The quaternary carbons, including the one at the fusion of the two rings and the point of attachment of the phenyl group, can be distinguished from the protonated aromatic carbons. The benzylic carbon (C1) signal appears around δ 45.6 ppm. rsc.org The aliphatic carbons of the tetralin ring (C2, C3, and C4) are found in the upfield region of the spectrum, with signals appearing at approximately δ 33.4, 29.8, and 21.1 ppm, respectively. rsc.org

Interactive Data Table: ¹³C-NMR Chemical Shift Data

| Carbon Assignment | Chemical Shift (δ ppm) | Reference |

|---|---|---|

| Aromatic C (Quaternary) | 147.5 | rsc.org |

| Aromatic C (Quaternary) | 139.4 | rsc.org |

| Aromatic C (Quaternary) | 137.7 | rsc.org |

| Aromatic C-H | 130.3 | rsc.org |

| Aromatic C-H | 129.0 | rsc.org |

| Aromatic C-H | 128.8 | rsc.org |

| Aromatic C-H | 128.3 | rsc.org |

| Aromatic C-H | 125.9 | rsc.org |

| Aromatic C-H | 125.5 | rsc.org |

| C1 (Benzylic CH) | 45.6 | rsc.org |

| C2 (Aliphatic CH₂) | 33.4 | rsc.org |

| C4 (Aliphatic CH₂) | 29.8 | rsc.org |

Two-dimensional NMR techniques are indispensable for the unambiguous assignment of the complex ¹H and ¹³C NMR spectra of this compound.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum reveals scalar coupling between protons, typically over two to three bonds. For this molecule, COSY correlations would be expected between the benzylic proton (C1-H) and the protons on C2. Further correlations would exist between the C2 protons and the C3 protons, and between the C3 protons and the C4 protons, confirming the connectivity within the saturated ring. Within the aromatic regions, correlations would help assign adjacent protons on both the phenyl and the fused benzene (B151609) ring. escholarship.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms. The HSQC spectrum allows for the direct assignment of each protonated carbon by linking the previously assigned proton resonances to their corresponding carbon signals. For instance, the proton signal at δ 4.12 ppm would show a cross-peak with the carbon signal at δ 45.6 ppm, confirming the assignment of C1. escholarship.orgresearchgate.net

Since this compound possesses a chiral center at the C1 position, it can exist as a pair of enantiomers. Standard NMR spectroscopy does not distinguish between enantiomers. However, the enantiomeric ratio can be determined by NMR using chiral auxiliary agents.

One common method involves the use of chiral solvating agents (CSAs) . These agents, such as chiral phosphoric acids or (R)-1,1'-bi-2-naphthol, form transient diastereomeric complexes with the enantiomers of the analyte. asdlib.orgfrontiersin.org These transient complexes have different magnetic environments, leading to separate signals for the enantiomers in the ¹H-NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess (ee). asdlib.org

Another approach is the use of chiral derivatizing agents (CDAs) . The analyte is reacted with a chiral agent to form stable diastereomers. These diastereomers have distinct NMR spectra, and like with CSAs, the enantiomeric ratio can be determined by integrating the signals corresponding to each diastereomer. The choice of agent depends on the functional groups present in the analyte.

For compounds similar to this compound, chiral HPLC is also a common method for determining enantiomeric purity, often using cyclodextrin-based chiral stationary phases. researchgate.net

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₆H₁₆), the molecular weight is 208.30 g/mol . uni-regensburg.de

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 208. The fragmentation pattern is characteristic of the structure. A prominent fragmentation pathway for 1-aryltetralins involves a retro-Diels-Alder reaction, which would lead to the loss of ethene (C₂H₄, 28 Da), resulting in a significant peak at m/z 180. Another major fragmentation involves the loss of the phenyl group (C₆H₅, 77 Da), giving a peak at m/z 131, or the loss of the tetralin fragment. The base peak in the spectrum is often at m/z 130. researchgate.net

Interactive Data Table: Predicted Mass Spectrometry Data

| Adduct/Fragment | m/z (mass-to-charge ratio) | Type | Reference |

|---|---|---|---|

| [M]⁺ | 208.12 | Molecular Ion | uni-regensburg.de |

| [M+H]⁺ | 209.13 | Protonated Molecule | uni-regensburg.de |

| [M+Na]⁺ | 231.11 | Sodium Adduct | uni-regensburg.de |

| [M-H]⁻ | 207.12 | Deprotonated Molecule | uni-regensburg.de |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers.

The IR spectrum of this compound displays characteristic absorption bands. The presence of aromatic C-H bonds is indicated by stretching vibrations typically above 3000 cm⁻¹ (e.g., 3042 cm⁻¹). rsc.org The aliphatic C-H stretching vibrations from the CH₂ groups of the tetralin ring appear just below 3000 cm⁻¹ (e.g., 2936 and 2855 cm⁻¹). rsc.org The absorptions corresponding to aromatic C=C stretching are found in the 1600-1450 cm⁻¹ region. Additionally, strong bands in the fingerprint region, particularly between 700-900 cm⁻¹, can provide information about the substitution pattern of the aromatic rings. rsc.org

Interactive Data Table: IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |

|---|---|---|---|

| 3042 | C-H Stretch | Aromatic | rsc.org |

| 2936 | C-H Stretch | Aliphatic (CH₂) | rsc.org |

| 2855 | C-H Stretch | Aliphatic (CH₂) | rsc.org |

| 829 | C-H Bend | Aromatic (Out-of-plane) | rsc.org |

Rotational Spectroscopy for Precise Molecular Constants and Conformation Analysis

Research on tetralin using pulsed supersonic-jet Fourier transform microwave (FTMW) spectroscopy has successfully determined its rotational constants and quartic centrifugal distortion constants. nih.govnih.govaip.orgresearchgate.net Theoretical calculations at the B3LYP-D3(BJ)/def2-TZVP level suggest that 1,2,3,4-tetrahydronaphthalene (B1681288) has a single stable conformation characterized by a twisted hydrogenated six-membered ring. nih.govaip.org The line strength for this molecule was found to be significantly weaker than that of its dihydrogenated analogues, making the detection of its ¹³C isotopologues challenging. nih.gov This suggests that the rotational spectrum of the larger and more complex this compound would be even more difficult to measure experimentally.

Conformational studies on structurally related compounds, such as 1-phenyl-1,2,3,4-tetrahydroisoquinolines, indicate that the phenyl group tends to adopt a pseudo-equatorial position to minimize steric hindrance, with the heterocyclic ring preferring a half-chair conformation. nih.gov By analogy, it is expected that this compound would also exhibit a preferred conformation where the phenyl group is in a pseudo-equatorial orientation relative to the tetralin ring.

Table 1: Theoretical Spectroscopic Constants for 1,2,3,4-Tetrahydronaphthalene This table presents theoretically calculated rotational constants and electric dipole moment components for the parent molecule, 1,2,3,4-tetrahydronaphthalene, as direct experimental values for the phenyl-substituted compound are not available.

| Parameter | Theoretical Value |

| A (MHz) | 1658.0 |

| B (MHz) | 711.2 |

| C (MHz) | 592.5 |

| μa (D) | 0.1 |

| μb (D) | 0.1 |

| μc (D) | 0.5 |

| Data sourced from theoretical calculations on 1,2,3,4-tetrahydronaphthalene. nih.govaip.org |

Electronic and Conformational Analysis via UV-Vis Spectroscopy and Molecular Electrostatic Potential (MESP)

The electronic properties and reactivity of this compound can be investigated through UV-Vis spectroscopy and Molecular Electrostatic Potential (MESP) analysis.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The UV absorption spectrum of the parent compound, 1,2,3,4-tetrahydronaphthalene, has been studied in the vapor phase and through laser-induced fluorescence. nih.gov These studies, supported by theoretical calculations, have enabled the assignment of various vibronic levels in the S1(π,π) excited state. nih.gov The presence of the phenyl group in this compound is expected to introduce additional π-π transitions and likely cause a red shift (shift to longer wavelengths) in the absorption maxima compared to the unsubstituted tetralin, due to the extended conjugation. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict the electronic absorption spectra of molecules, providing insights into excitation energies, oscillator strengths, and the nature of the electronic transitions involved. uc.ptscirp.org

The Molecular Electrostatic Potential (MESP) is a powerful tool for understanding and predicting the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, revealing electron-rich regions (negative potential), which are susceptible to electrophilic attack, and electron-poor regions (positive potential), which are prone to nucleophilic attack. For aromatic systems, the π-cloud above and below the ring typically represents a region of negative electrostatic potential. The introduction of a phenyl substituent on the tetralin ring would influence the distribution of the MESP, with the potential for interactions at both the phenyl and tetralin ring systems.

Computational Chemistry and Molecular Modeling Studies

Molecular Docking Investigations with Biological Targets (e.g., Tyrosine Kinase)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For 1-phenyl-1,2,3,4-tetrahydronaphthalene derivatives, docking studies have been instrumental in exploring their potential as inhibitors of various enzymes and receptors.

Detailed research findings indicate that derivatives of the tetrahydronaphthalene scaffold are of significant interest in drug discovery for their diverse pharmacological activities. researchgate.net Molecular docking studies of substituted tetrahydronaphthalene-glycopyranosyl derivatives have been performed against the tyrosine kinase domain (PDB code: 1t46) to evaluate their potential as anticancer agents. researchgate.net Analysis of the docking poses showed that active compounds formed hydrogen bonds with key amino acid residues within the active site, such as Thr 670 and Cys 673, with bond distances ranging from 2.06 Å to 3.06 Å. researchgate.net

In a different context, aminomethyl tetrahydronaphthalene analogs, which are structurally related to the this compound core, have been investigated as ligands for opioid receptors. nih.gov Computational studies revealed specific molecular interactions responsible for their binding and selectivity. For instance, the benzene (B151609) ring of the tetrahydronaphthalene moiety was found to form a π-π stacking interaction with a tyrosine residue (Y7.43) in the κ-opioid receptor (KOR), while hydrophobic interactions with isoleucine residues (I6.55 and I7.39) also played a crucial role. nih.gov These docking investigations provide a rational basis for the observed biological activities and guide the synthesis of more potent and selective ligands. researchgate.netnih.gov

Table 1: Summary of Molecular Docking Interactions for Tetrahydronaphthalene Derivatives

| Derivative Class | Biological Target | Key Interacting Residues | Interaction Type | Source |

|---|---|---|---|---|

| Substituted Tetrahydronaphthalene-Glycopyranosyls | Tyrosine Kinase (1t46) | Thr 670, Cys 673 | Hydrogen Bond | researchgate.net |

| Aminomethyl Tetrahydronaphthalenes | κ-Opioid Receptor | Y7.43 | π-π Stacking | nih.gov |

| Aminomethyl Tetrahydronaphthalenes | κ-Opioid Receptor | I6.55, I7.39 | Hydrophobic | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. This allows for the prediction of the activity of new, unsynthesized molecules.

QSAR models have been successfully developed for tetrahydronaphthalene derivatives to predict their biological activity. In a study focused on developing new antitubercular agents, a QSAR model was built using a series of 39 tetrahydronaphthalene derivatives in the training set and 13 compounds in the test set. researchgate.net The goal was to create a predictive model for the antitubercular activity, measured as the minimum inhibitory concentration (MIC90). researchgate.net

The resulting QSAR model demonstrated strong predictive power, which is essential for reliably estimating the receptor binding affinity or, in this case, the inhibitory activity of novel compounds. researchgate.net The statistical quality of the best model was validated internally and externally, yielding high correlation coefficients. researchgate.net

Table 2: Statistical Validation of a Predictive QSAR Model for Tetrahydronaphthalene Derivatives

| Parameter | Value | Description |

|---|---|---|

| R² | 0.8303 | Coefficient of determination for the training set. |

| Q²LOO | 0.7642 | Cross-validation coefficient (Leave-One-Out), indicating internal predictive ability. |

| CCCext | 0.8720 | Concordance Correlation Coefficient for the external test set. |

| Q²-F1 | 0.7190 | External validation parameter. |

A crucial aspect of QSAR analysis is the identification of molecular descriptors that significantly influence biological efficacy. These descriptors are numerical representations of the physicochemical properties of a molecule. In the QSAR study on tetrahydronaphthalene derivatives for antitubercular activity, several key descriptors were identified as having a high impact. researchgate.net

The analysis revealed that a combination of topological and constitutional descriptors was highly correlated with the antitubercular activity. researchgate.net These findings are critical as they provide direct insights into which molecular features should be modified to enhance biological efficacy. For example, the importance of specific atom-centered fragments and molecular connectivity indices suggests that the shape and electronic distribution of the molecule are key determinants of its activity. researchgate.net

Table 3: Influential Molecular Descriptors in the QSAR Model for Tetrahydronaphthalene Derivatives

| Descriptor | Descriptor Type | Significance in Model |

|---|---|---|

| MATS8s | 2D Autocorrelation | Describes the spatial distribution of atomic properties. |

| Chi4 | Topological | A molecular connectivity index related to the degree of branching. |

| bcutv8 | BCUT | Eigenvalue-based descriptor encoding atomic properties like charge and polarizability. |

| Petitjean | Topological | Related to the shape and eccentricity of the molecule. |

| fr_aniline | Constitutional | Indicates the presence of an aniline (B41778) fragment. |

Comparative Molecular Field Analysis (CoMFA) for Ligand-Receptor Interactions

CoMFA is a 3D-QSAR technique that correlates the 3D properties of a set of molecules with their biological activities. It generates contour maps that visualize the regions where modifications to the steric (shape and size) and electrostatic (charge distribution) fields of a molecule would likely lead to a change in activity.

While a specific CoMFA study solely on this compound was not identified, the methodology is widely applied to scaffolds with similar therapeutic interests, such as ligands for the 5-HT1A receptor. nih.gov In a typical CoMFA study, a library of ligands is aligned, and their steric and electrostatic fields are calculated at various grid points. nih.gov

The results are presented as 3D contour maps:

Steric Fields: Green polyhedra indicate regions where bulky groups are favorable for activity, while yellow polyhedra show areas where steric bulk is detrimental. nih.gov

Electrostatic Fields: Blue polyhedra highlight regions where electropositive groups enhance activity, whereas red polyhedra denote areas where electronegative groups are preferred. nih.gov

This approach provides a powerful visual tool for understanding ligand-receptor interactions and for the rational design of new molecules with improved affinity and selectivity. nih.gov For the this compound scaffold, CoMFA could be used to probe the steric and electronic requirements of its binding site, guiding modifications to either the phenyl ring or the tetralin system to optimize interactions.

Theoretical Conformational Analysis

The biological activity of a flexible molecule like this compound is intrinsically linked to its three-dimensional conformation. Theoretical conformational analysis aims to identify the stable low-energy conformations of a molecule and understand its dynamic behavior.

Molecular dynamics (MD) simulations are a key tool for this purpose. In studies of aminomethyl tetrahydronaphthalene derivatives binding to opioid receptors, MD simulations were used to investigate the dynamic changes in the receptor structure upon ligand binding. nih.gov The analysis of the radius of gyration (Rg) of the receptor's transmembrane helices showed a structural relaxation and expansion when an agonist was bound, compared to the receptor in its unbound (apo) state. nih.gov This agonist-induced conformational change is a critical step in receptor activation and signal transduction. nih.gov

Furthermore, conformational analysis of structurally related constrained amino acids, such as 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic), provides insights into the preferred geometries of such bicyclic systems. nih.gov X-ray diffraction and NMR studies on Tic-containing peptides revealed that the Tic residue can adopt well-defined conformations, such as a type-II β-bend, with a specific side-chain orientation described as gauche(-). nih.gov Such studies help to understand the conformational preferences of the tetralin ring system, which is crucial for designing molecules that can adopt the bioactive conformation required for receptor binding.

Biological Activities and Pharmacological Profiles

Ligand-Receptor Interactions and Neuromodulation

The 1-phenyl-1,2,3,4-tetrahydronaphthalene structure serves as a key pharmacophore, leading to significant interactions with several important neurological targets. Its derivatives have been synthesized and evaluated to probe their effects on sigma, histamine (B1213489), serotonin (B10506), and dopamine (B1211576) receptors, as well as other modulatory proteins.

Sigma-like Receptor Binding and Tyrosine Hydroxylase Modulation

A series of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) has been identified as ligands for a novel receptor exhibiting sigma-like neuromodulatory activity. nih.gov Research indicates that these compounds bind to a unique site, designated as the sigma-3 (σ3) receptor, which is pharmacologically distinct from the well-characterized σ1 and σ2 receptors. nih.govnih.gov

The binding to this novel site has a direct functional consequence: the modulation of tyrosine hydroxylase (TH), the rate-limiting enzyme in the synthesis of catecholamine neurotransmitters like dopamine. Specific PATs have been shown to stimulate TH activity. For instance, at a concentration of 0.1 microM, certain PATs can increase TH activity by approximately 30-40% above basal levels in rodent brain tissue. nih.govnih.gov The 6,7-unsubstituted analog, (+/-)-(trans)-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene, was found to be even more effective, stimulating TH by as much as 50-60%. nih.gov This stimulatory effect is thought to be mediated by the σ3 receptor, as it can be blocked by the putative sigma antagonist BMY-14802. nih.govnih.gov

Structure-activity relationship studies have revealed that the affinity for the σ3 receptor and the resulting functional potency are sensitive to molecular modifications. The trans-1R,3S-(-) isomer of a PAT analog demonstrated the highest affinity and produced the maximal stimulation of TH activity. nih.gov Conversely, altering the position of the amino group, changing the dimethyl substitution pattern, or hydroxylating the tetralin's aromatic ring led to a decrease in both affinity and functional potency. nih.gov

| Compound | Concentration | Effect on TH Activity | Reference |

|---|---|---|---|

| Certain 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes (PATs) | 0.1 µM | ~30% stimulation above basal levels | nih.gov |

| (+/-)-(trans)-1-Phenyl-3-dimethylamino-6-chloro-7-hydroxy-1,2,3,4-tetrahydronaphthalene | 0.1 µM | ~30-40% increase in activity | nih.gov |

| (+/-)-(trans)-1-phenyl-3-dimethylamino-1,2,3,4-tetrahydronaphthalene | Not Specified | ~50-60% stimulation over basal activity | nih.gov |

Serotonin Receptor (5-HT2A, 5-HT2C) Agonistic Activity

The 1-phenyl-tetralin scaffold has also been explored for its interaction with serotonin receptors, which are phylogenetically related to the histamine H1 receptor. acs.org Research has identified certain aminophenyltetralin (APT) derivatives as novel agonists that selectively activate 5-HT2C receptors. acs.org Specifically, the derivatives known as 5-APT and m-Cl-6-APT were highlighted as agonists for this receptor subtype. acs.org

While direct evidence for significant 5-HT2A agonism by this specific tetralin family is limited, related studies on 1-phenyl-tetrahydro-β-carbolines have shown that the 1-phenyl group can confer robust agonistic activity at both 5-HT2A and 5-HT2C receptors. nih.gov This suggests that the phenyl group is a key feature for activity at these receptors. The serotonin 5-HT2 receptors are G protein-coupled receptors (GPCRs) involved in numerous neurological processes, and mixed 5-HT2A/2C agonists are of interest for their potential therapeutic effects. nih.gov

Dopamine Receptor Affinity and Functional Studies

The affinity of 1-phenyl-3-aminotetralin (PAT) derivatives for dopamine receptors has been investigated as part of their broader pharmacological profiling. The majority of the synthesized PAT analogs were found to be highly selective for the novel sigma-3 receptor and demonstrated little to no significant affinity for dopamine D1, D2, or D3 receptors. nih.gov

However, structure-activity relationship studies revealed that this selectivity is not immutable. The introduction of N-phenylalkyl substituents, such as an N-phenylethyl group, endowed the 1-phenyl-3-aminotetralin structure with enhanced affinity for both sigma-1/2 and dopamine receptors. This modification came at the cost of reduced affinity for the sigma-3 site, thereby abolishing the compound's selectivity. nih.gov This finding underscores that while the core this compound scaffold does not preferentially bind to dopamine receptors, specific substitutions can introduce and enhance this activity.

Ligand-Directed Signaling Biases at G Protein-Coupled Receptors (GPCRs)

Ligand-directed signaling, or biased agonism, describes the ability of different ligands binding to the same receptor to stabilize distinct receptor conformations, thereby preferentially activating specific downstream signaling pathways (e.g., G protein-dependent vs. β-arrestin-dependent pathways). nih.govbiomolther.org

Within the broader class of aminotetralins, evidence of functional selectivity has been observed. A study on 5-substituted-2-aminotetralins (5-SATs) found that the 5-phenyl substituted analog, 5-PAT, displayed differential efficacy across closely related serotonin receptor subtypes. This compound acted as a full agonist at 5-HT1A and 5-HT1D receptors, with EMAX values greater than 90%, but behaved as a weak partial agonist at the 5-HT1B receptor, with an EMAX of approximately 30%. acs.org This demonstrates that a ligand based on the phenyl-tetralin scaffold can direct distinct functional outcomes at different, yet related, GPCRs, a key concept in ligand-directed signaling. acs.org

Constitutive Androstane Receptor (CAR) Modulation

The Constitutive Androstane Receptor (CAR, NR1I3) is a nuclear receptor that plays a critical role in regulating the metabolism of xenobiotics and endogenous molecules. nih.govnih.gov It can be activated either through direct binding of ligands or via indirect, ligand-independent mechanisms. nih.gov Despite a thorough review of scientific literature, no studies were found that investigate or report on the interaction between this compound or its derivatives and the Constitutive Androstane Receptor. Therefore, information regarding the potential CAR modulatory activity of this compound is not available.

Enzyme Inhibition and Modulatory Effects

The interaction of this compound and its derivatives with various enzymes has been explored to determine their potential as modulators of biological pathways.

Tyrosine Kinase Inhibition

Research into the effects of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalene derivatives has revealed interactions with tyrosine hydroxylase, a type of tyrosine kinase. Certain novel 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes have been observed to stimulate the activity of this enzyme. nih.gov Specifically, at a concentration of 0.1 microM in rodent brain tissue, these compounds led to an approximate 30% increase in tyrosine hydroxylase activity. nih.gov This stimulation was blockable by the sigma-receptor antagonist BMY-14802, suggesting the involvement of a novel neuromodulatory sigma-like receptor. nih.gov Conversely, trans-catechol analogs of this series demonstrated an inhibitory effect on tyrosine hydroxylase activity, although this inhibition was not blocked by known sigma or dopamine antagonists. nih.gov

Specific Enzyme Inhibition for Metabolic Disorder Research

The role of enzyme inhibition is crucial in the management of metabolic disorders, which arise from the disruption of normal metabolic processes. longdom.org Enzyme inhibitors can be either reversible, competing with the substrate for the active site, or irreversible, forming a covalent bond with the enzyme. longdom.org In the context of metabolic disorders, such as those involving the FAD-containing monooxygenase (FMO), specific inhibitors have been studied. For instance, the metabolic activity of porcine FAD-containing monooxygenase on 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) was competitively inhibited by selective monoamine oxidase-B inhibitors like deprenyl (B1670267) and pargyline. nih.gov

TCTP Protein Inhibition

Translationally Controlled Tumor Protein (TCTP) is a highly conserved, multifunctional protein implicated in numerous cellular processes, including cancer cell proliferation and invasion. nih.govjscholarpublishers.com It is considered a potential therapeutic target, and various drugs, including histamine inhibitors and artemisinin (B1665778) derivatives, have been shown to inhibit its levels. nih.gov TCTP's involvement in DNA damage repair mechanisms also makes it a target for overcoming therapeutic resistance in cancer. jscholarpublishers.com

Antiproliferative and Anticancer Activities

The potential of tetrahydronaphthalene derivatives as anticancer agents has been an area of active investigation, with studies focusing on their cytotoxic effects on various cancer cell lines.

In Vitro Cytotoxic Evaluation Against Human Cancer Cell Lines (e.g., MCF-7)

The cytotoxic effects of various compounds are often evaluated against cancer cell lines such as the human breast adenocarcinoma cell line, MCF-7. For instance, extracts of Prunella vulgaris containing triterpenoids like ursolic acid and oleanolic acid have demonstrated inhibitory effects on MCF-7 cells. researchgate.net Similarly, extracts from Rauvolfia tetraphylla have shown significant cytotoxic activity against MCF-7 breast cancer cell lines, with a maximum growth inhibition of 57.5 ±3.5% at a concentration of 100 µg/mL. nih.gov While these studies highlight the potential of natural product extracts, research on specific synthetic compounds is also prevalent. The 1-amino analogues of MPTP and MPP+, namely APTP and APP+, have also been shown to be cytotoxic to clonal pheochromocytoma PC12 cells. nih.gov

Mechanistic Insights into Effects on Cancer Signaling Pathways

The anticancer effects of various compounds are often mediated through their impact on critical signaling pathways that regulate cell survival, proliferation, and death. The phosphoinositide 3-kinase (PI3K)/Akt pathway is a key anti-apoptotic pathway that plays a significant role in tumor development. nih.gov Akt, a serine-threonine kinase, can regulate apoptosis-promoting proteins like Bax and Bad. nih.gov Another critical pathway in cancer is the Wnt/β-catenin pathway, which is crucial for cell repair and the maintenance of stem cells. nih.gov The c-Jun/activator protein 1 (AP-1) signaling pathway is also involved in anticancer drug-induced apoptotic death. nih.gov The induction of apoptosis by anticancer drugs is often mediated by the intrinsic pathway involving cytochrome c and the subsequent activation of the caspase cascade. nih.gov

Other Pharmacological Effects

This section explores a range of other potential pharmacological activities of this compound.

Investigations into the direct antimicrobial and antifungal efficacy of this compound are not documented in the available scientific research. Studies have been conducted on various substituted naphthalene (B1677914) and tetrahydronaphthalene derivatives, which have shown some antimicrobial activities. nih.govnih.gov However, data on the parent phenyl-substituted tetralin is not specified.

Currently, there are no direct research findings available that specifically evaluate the neuroprotective potential of this compound. The neuropharmacological activity of its derivatives, such as 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, has been explored, revealing interactions with neuromodulatory systems. nih.gov However, these findings cannot be directly extrapolated to the unsubstituted parent compound.

Specific investigations into the analgesic and antiplatelet aggregation properties of this compound have not been identified in the reviewed scientific literature. Research in this area has tended to focus on more complex derivatives.

There is no available research data on the anti-HIV or antitubercular activities of this compound. The exploration of tetrahydronaphthalene derivatives in these therapeutic areas has been documented, but the parent compound has not been a specific subject of these studies.

Direct research into the antidepressant potential of this compound is not present in the current body of scientific literature. Studies on aminotetralin derivatives, which share a structural backbone, have shown some effects relevant to antidepressant research, but these are distinct from the parent compound . nih.gov

Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship (SAR) studies on this compound derivatives have provided critical insights into the chemical features that govern their interaction with opioid receptors.

Aromatic Substituents: Modifications to the phenyl ring have a profound impact on receptor affinity and selectivity. For aminomethyl tetrahydronaphthalene derivatives, the introduction of substituents like fluoro (-F), chloro (-Cl), methyl (-CH₃), trifluoromethyl (-CF₃), and trifluoromethoxy (-OCF₃) at the ortho-position of the phenyl group was found to dramatically enhance both the affinity and selectivity for the δ-opioid receptor (DOR). mdpi.com In contrast, placing these same substituents at the meta- or para-positions did not yield significant activity at any of the three main opioid receptor subtypes (μ, δ, or κ). mdpi.com

Aliphatic and N-Substituents: Substitutions on the tetrahydronaphthalene ring and the amine group are also crucial determinants of pharmacological activity. In one series of 1-phenyl-3-aminotetralins, it was found that analogs with dihydroxy (catechol) substituents on the tetralin ring or with nitrogen substituents larger than a methyl group had minimal affinity for their target receptor. nih.gov In another study focusing on 5-substituted tetrahydronaphthalen-2-yl-methyl derivatives, replacing an amino group with a hydroxyl substitution increased the binding affinity for the μ-opioid receptor (MOR) threefold. nih.gov Further investigation showed that compounds with amino, acetamide, and hydroxyl groups at the 5th position of the tetrahydronaphthalene moiety demonstrated good binding affinity and high selectivity for the MOR. nih.gov The nature of the substituent on the nitrogen atom is also critical; replacing dimethyl groups with a phenylethyl group resulted in the best activity for the DOR, whereas other substituents like benzyl (B1604629) or phenylpropyl led to a decrease or loss of DOR activity. mdpi.com

| Scaffold Position | Substituent | Effect on Opioid Receptor Affinity/Potency | Receptor Target | Citation |

|---|---|---|---|---|

| Phenyl Ring (ortho-position) | -F, -Cl, -CH₃, -CF₃, -OCF₃ | Dramatically enhanced affinity and selectivity | δ-Opioid Receptor | mdpi.com |

| Phenyl Ring (meta- or para-position) | -F, -Cl, -CH₃, -CF₃, -OCF₃ | No significant activity | μ, δ, κ-Opioid Receptors | mdpi.com |

| Tetralin Ring | Dihydroxy (Catechol) | Little affinity | Sigma-like Receptor | nih.gov |

| Tetralin Ring (5-position) | Hydroxyl (-OH) | 3-fold increased binding affinity over Amino (-NH₂) | μ-Opioid Receptor | nih.gov |

| Tetralin Ring (5-position) | Amino (-NH₂), Acetamide, Hydroxyl (-OH) | Good binding affinity and selectivity | μ-Opioid Receptor | nih.gov |

| Nitrogen Atom | Groups larger than Methyl | Little affinity | Sigma-like Receptor | nih.gov |

| Nitrogen Atom | Phenylethyl | Optimal activity | δ-Opioid Receptor | mdpi.com |

| Nitrogen Atom | Benzyl, Phenylpropyl | Decreased or eliminated activity | δ-Opioid Receptor | mdpi.com |

The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor for the biological activity of this compound derivatives. Research has demonstrated clear stereoselectivity, where one stereoisomer is significantly more active than others. nih.gov For example, in a series of 1-phenyl-3-amino-1,2,3,4-tetrahydronaphthalenes, the receptor site showed a distinct preference for the (1R,3S)-(-)isomer. nih.gov This particular isomer was found to be more active in stimulating tyrosine hydroxylase, indicating its higher functional potency compared to other isomers. nih.gov This highlights that the specific spatial orientation of the phenyl group and the amino group is essential for optimal receptor interaction and subsequent biological response. This principle is observed in related structures as well; for the analgesic tramadol, the (1R,2R) isomer is the selective MOR agonist, while the (1S,2S) isomer's activity is unrelated to the opioid system. mdpi.com

| Compound Series | Active Isomer | Observed Effect | Citation |

|---|---|---|---|

| 1-Phenyl-3-(N,N-dimethylamino)-1,2,3,4-tetrahydronaphthalene | (1R,3S)-(-) | Higher affinity and greater stimulation of tyrosine hydroxylase | nih.gov |

| Tramadol (related aminocyclohexanol scaffold) | (1R,2R) | Selective μ-opioid receptor agonist | mdpi.com |

Alterations to the fundamental this compound scaffold itself can lead to substantial changes in bioactivity. The core structure provides a template that can be modified to tune the pharmacological profile of the resulting compounds. mdpi.comnih.gov

Studies on aminotetralins have explored moving the key amino group to different positions on the tetralin ring. For instance, derivatives of cis-2-[methyl(cyclopropanemethyl)amino]-1-phenyltetralin (amino group at the 2-position) were synthesized and evaluated for opiate-related activity, with some showing weak analgesic or antagonist properties. nih.gov Similarly, derivatives with the amino group at the 1-position have also been investigated. acs.org